molecular formula C7H7F2N3O B12963388 2-Amino-4,6-difluoro-N-hydroxybenzimidamide

2-Amino-4,6-difluoro-N-hydroxybenzimidamide

Cat. No.: B12963388
M. Wt: 187.15 g/mol
InChI Key: XGRYXBCBZPBCHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4,6-difluoro-2-nitroaniline with hydroxylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-difluoro-N-hydroxybenzimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral enzymes or proteins . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-difluoro-N-hydroxybenzimidamide is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H7F2N3O

Molecular Weight

187.15 g/mol

IUPAC Name

2-amino-4,6-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7F2N3O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,10H2,(H2,11,12)

InChI Key

XGRYXBCBZPBCHC-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1N)/C(=N/O)/N)F)F

Canonical SMILES

C1=C(C=C(C(=C1N)C(=NO)N)F)F

Origin of Product

United States

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